molecular formula C19H32N4O5S B11826139 Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate

Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate

Cat. No.: B11826139
M. Wt: 428.5 g/mol
InChI Key: FMFBRDPKWHPUGW-AWEZNQCLSA-N
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Description

Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a thiazole ring, and a methylureido group. Such compounds are often of interest in medicinal chemistry and drug development due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and introduction of functional groups. Common synthetic routes may include:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving isopropylamine and a suitable thioamide precursor.

    Coupling Reactions: The protected amino acid derivative is coupled with the thiazole-containing intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

    Oxidation and Reduction: The thiazole ring and methylureido group can participate in redox reactions under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while oxidation and reduction can modify the thiazole ring and methylureido group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases involving thiazole-containing compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-methylureido)butanoate: Lacks the thiazole ring.

    Methyl (S)-4-amino-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate: Lacks the Boc protecting group.

    Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)ureido)butanoate: Lacks the methyl group on the urea moiety.

Uniqueness

Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring and methylureido group may enhance its binding affinity to certain targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H32N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl (2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate

InChI

InChI=1S/C19H32N4O5S/c1-12(2)15-21-13(11-29-15)10-23(6)17(25)22-14(16(24)27-7)8-9-20-18(26)28-19(3,4)5/h11-12,14H,8-10H2,1-7H3,(H,20,26)(H,22,25)/t14-/m0/s1

InChI Key

FMFBRDPKWHPUGW-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCNC(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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